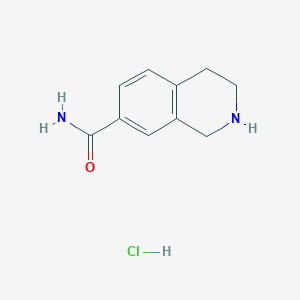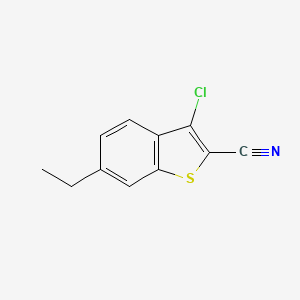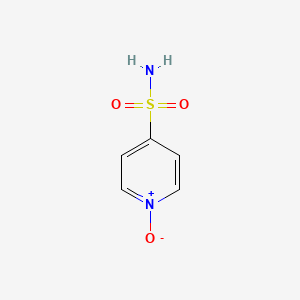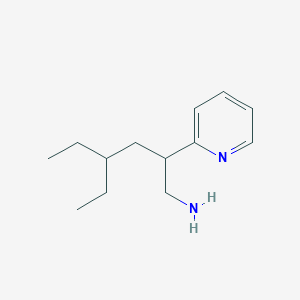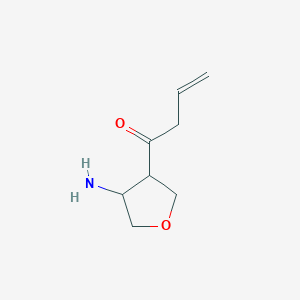
1-(4-Aminooxolan-3-yl)but-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminooxolan-3-yl)but-3-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features an oxolane ring substituted with an amino group and a butenone chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)but-3-en-1-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Butenone Chain: The butenone chain can be attached through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminooxolan-3-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone chain to a butanol chain.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)but-3-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application .
Comparison with Similar Compounds
1-(4-Hydroxyoxolan-3-yl)but-3-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.
1-(4-Methyloxolan-3-yl)but-3-en-1-one: Similar structure but with a methyl group instead of an amino group.
Uniqueness: 1-(4-Aminooxolan-3-yl)but-3-en-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h2,6-7H,1,3-5,9H2 |
InChI Key |
CJSRDFIFVPHABC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1COCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)

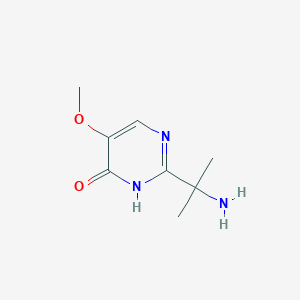

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
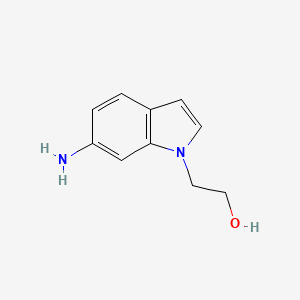
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
